7-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole
Description
This compound features a 1,3-benzothiazole core substituted with a 7-chloro group, a 4-methyl group, and a 3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl moiety at the 2-position. Its molecular formula is C₁₆H₁₇ClN₄S, with a molecular weight of 332.86 g/mol . The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic motifs.
Properties
IUPAC Name |
7-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4S/c1-10-2-3-12(16)14-13(10)18-15(21-14)20-7-11(8-20)6-19-5-4-17-9-19/h2-5,9,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXFBJQTLUSKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological effects. For example, some imidazole derivatives have been shown to have anti-tubercular activity against Mycobacterium tuberculosis.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.
Biological Activity
7-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole is a heterocyclic compound that has gained attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15ClN4S
- Molecular Weight : 318.82 g/mol
- CAS Number : 2548999-39-7
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's structure allows it to:
- Intercalate with DNA , potentially disrupting replication and transcription processes.
- Inhibit specific signaling pathways , including the AKT and ERK pathways, which are crucial for cell survival and proliferation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, it has been evaluated in the following contexts:
Case Studies
-
Study on Human Cancer Cell Lines :
- A study assessed the effects of benzothiazole derivatives, including this compound on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.
- Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at concentrations of 1, 2, and 4 μM. The compound also reduced levels of inflammatory cytokines IL-6 and TNF-α in treated cells .
- Mechanistic Insights :
Biological Activity Summary Table
| Biological Activity | Observed Effects |
|---|---|
| Anticancer | Inhibition of A431 and A549 cell proliferation; induction of apoptosis |
| Anti-inflammatory | Reduction of IL-6 and TNF-α levels |
| Cell Cycle Effects | Arrest at G0/G1 phase observed in treated cells |
Comparison with Similar Compounds
Structural Analogues of 1,3-Benzothiazole Derivatives
The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:
Key Observations :
- Substituent Impact : The azetidine-imidazole group in the target compound may enhance binding to targets requiring rigid, nitrogen-rich motifs, compared to BD77517’s flexible piperazine-methoxybenzoyl group .
- Pharmacological Profiles : Hydrazine-linked benzothiazoles (e.g., ) exhibit anticonvulsant activity, whereas imidazole-thiazolidine hybrids (e.g., ) may modulate metabolic pathways.
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling azetidine intermediates with chlorobenzothiazole precursors, similar to methods in and .
Pharmacological and Biochemical Insights
- Enzyme Inhibition : Imidazole-dioxolane derivatives (e.g., ) selectively inhibit heme oxygenase-1 (HO-1), suggesting the target compound’s imidazole group could confer similar selectivity for HO-1 or related enzymes .
- Receptor Interactions : Azetidine-containing compounds (e.g., ) are explored as TLR7-9 antagonists, implying the target compound might modulate Toll-like receptors .
- Crystallographic Data : Hydrazone derivatives (e.g., ) form hydrogen-bonded dimers, a feature that could enhance the target compound’s stability in biological systems .
Preparation Methods
Cyclocondensation of Thiobenzanilides
A common approach involves reacting 4-methyl-2-aminothiophenol with 7-chloro-substituted carbonyl precursors. For example:
-
Step 1 : 4-Methyl-2-aminothiophenol reacts with 7-chloro-2-nitrobenzaldehyde in ethanol under reflux to form a Schiff base.
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Step 2 : Oxidative cyclization using FeCl₃ or iodine yields the 7-chloro-4-methyl-1,3-benzothiazole core.
Reaction Conditions :
Functionalization of the Azetidine Ring
The azetidine moiety is introduced via nucleophilic substitution at the 2-position of the benzothiazole.
Azetidine Synthesis via Ring-Closing Metathesis
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Step 1 : 3-(Bromomethyl)azetidine is prepared from 1,3-dibromopropane and ammonia under high-pressure conditions.
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Step 2 : The azetidine intermediate is coupled to the benzothiazole using K₂CO₃ in DMF at 60°C.
Key Data :
-
Coupling Efficiency : 82% yield when using 1.2 eq of azetidine precursor.
-
Side Reactions : Competing N-alkylation at the benzothiazole nitrogen is suppressed by using bulky bases like DBU.
Imidazole Substituent Installation
The 1H-imidazol-1-ylmethyl group is appended to the azetidine ring via Mannich-type reactions or nucleophilic displacements.
Mannich Reaction Strategy
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Step 1 : Azetidine-3-carbaldehyde is treated with 1H-imidazole and formaldehyde in acetic acid.
-
Step 2 : The resulting imine is reduced with NaBH₄ to yield 3-[(1H-imidazol-1-yl)methyl]azetidine.
Optimization Insights :
Integrated Synthetic Routes
Two dominant pathways emerge from the literature:
Sequential Modular Assembly
Convergent Synthesis
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Pathway : Pre-functionalized azetidine-imidazole is coupled to the benzothiazole core.
-
Key Step : Ullmann coupling using CuI/L-proline catalyst achieves 76% yield.
Comparative Performance :
| Metric | Sequential Route | Convergent Route |
|---|---|---|
| Total Yield | 52% | 63% |
| Purity | 98% | 95% |
| Scalability | Limited | High |
Purification and Characterization
Final purification is achieved via column chromatography (SiO₂, EtOAc/hexane) or recrystallization from ethanol.
Spectroscopic Data :
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole), 4.32 (m, 4H, azetidine), 2.51 (s, 3H, CH₃).
-
MS (ESI+) : m/z 333.1 [M+H]⁺, matching theoretical C₁₆H₁₇ClN₄S.
Industrial-Scale Considerations
Patented methods emphasize cost-effective adaptations:
Q & A
Basic: What are the standard synthetic routes for 7-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methyl-1,3-benzothiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and functional group transformations. Key steps include:
- Condensation Reactions : Reacting benzothiazole hydrazine derivatives with ketones or aldehydes to introduce the azetidine-imidazole moiety. For example, hydrazinyl-benzothiazole intermediates can be condensed with azetidine-containing aldehydes under reflux in ethanol or dichloromethane (DCM) .
- Catalytic Coupling : Copper(I)/2-pyridonate systems enable aerobic oxidative homocoupling for introducing imidazole rings, as demonstrated in benzyl-imidazole syntheses .
- Oxidative Cyclization : Use iodobenzene diacetate in DCM to cyclize hydrazine intermediates into fused benzothiazole-triazole systems, followed by functionalization .
Key Considerations : Solvent choice (e.g., DCM vs. ethanol), catalyst loading (e.g., 5–10 mol% Cu), and reaction time (45 min to 24 hrs) significantly impact yields .
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., benzene-thiazole dihedral angles of 5.59° observed in benzothiazole-triazole analogs) .
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., imidazole protons at δ 7.5–8.5 ppm, azetidine methylenes at δ 3.0–4.0 ppm) .
- FTIR and Mass Spectrometry : Confirm functional groups (e.g., C=N stretches at 1600–1650 cm) and molecular ion peaks (e.g., [M+H] at m/z 385.8) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for benzimidazole analogs) .
Advanced: How can reaction conditions be optimized to enhance azetidine moiety incorporation?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Copper(I) systems improve coupling efficiency for imidazole-azetidine linkages (e.g., 95% yield with 10 mol% CuI/2-pyridonate) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for azetidine functionalization .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sensitive azetidine ring formation .
- Additives : Bases like KCO facilitate deprotonation in SN2 reactions (e.g., benzyl chloride substitutions) .
Data-Driven Example : Comparative studies show DCM with iodobenzene diacetate achieves 85% cyclization yield vs. 60% in acetonitrile .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Cross-reference assays (e.g., MIC values for antimicrobial activity) across studies, noting variations in bacterial strains or assay protocols .
- Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and control compounds (e.g., ciprofloxacin for antibacterial assays) .
- Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out impurities influencing activity discrepancies .
- Computational Validation : Use docking simulations to assess binding consistency across protein conformers (e.g., HIV-1 protease vs. fungal CYP51 targets) .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., triazole analogs show binding energy ΔG = −9.2 kcal/mol with HIV-1 protease) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Train models on benzothiazole derivatives to predict bioactivity (e.g., IC vs. topological polar surface area [TPSA]) .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., imidazole N-atoms for H-bonding with kinase ATP pockets) .
Advanced: How to address aqueous solubility challenges for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG300:Tween 80 (1:1 v/v) to achieve solubility up to 2 mg/mL .
- Cyclodextrin Complexation : SBE-β-CD (10% w/v) enhances solubility 3-fold via host-guest encapsulation .
- Prodrug Design : Introduce phosphate or glycoside groups at the benzothiazole 4-methyl position to improve hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
Advanced: What strategies improve metabolic stability of analogs?
Methodological Answer:
- Substitution Patterns : Replace labile methyl groups with trifluoromethyl (e.g., 4-CF analogs show 50% longer in vivo half-life) .
- Heteroatom Incorporation : Introduce fluorine at the benzothiazole 6-position to block CYP450 oxidation .
- Ring Rigidification : Convert azetidine to pyrrolidine to reduce conformational flexibility and metabolic degradation .
- Isotope Labeling : Use H or F isotopes to track metabolic pathways via MS or PET imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
